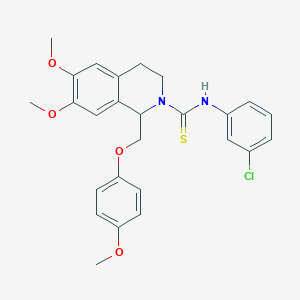

N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic isoquinoline derivative characterized by a carbothioamide (-C(S)NH-) group at position 2, a 3-chlorophenyl substituent, and a 4-methoxyphenoxymethyl moiety at position 1 of the dihydroisoquinoline scaffold. Its structural complexity, including multiple methoxy groups and a sulfur-containing carbothioamide, distinguishes it from related compounds in terms of physicochemical properties, pharmacokinetics, and target interactions. This article compares its structural, synthetic, and functional attributes with analogs, leveraging data from published studies.

Properties

IUPAC Name |

N-(3-chlorophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O4S/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)13-17(22)11-12-29(23)26(34)28-19-6-4-5-18(27)14-19/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,28,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYIWNMOSIVCQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=CC=C4)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multiple steps:

Formation of the Isoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

Introduction of the Chlorophenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

Methoxylation: The dimethoxy groups are introduced via methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate.

Attachment of the Methoxyphenoxy Group: This step involves the reaction of the isoquinoline derivative with 4-methoxyphenol under basic conditions to form the ether linkage.

Formation of the Carbothioamide: The final step involves the reaction of the intermediate with a thioamide reagent, such as thiourea, under acidic conditions to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy

Biological Activity

N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C26H26ClNO5

- Molecular Weight: 467.94 g/mol

- CAS Number: 486427-17-2

The compound primarily acts on the NMDA (N-methyl-D-aspartate) receptors, specifically targeting the NR2C/NR2D subunits. It functions as a positive allosteric modulator , enhancing receptor activity and influencing synaptic plasticity and neuronal excitability. This modulation may have implications for various neurological conditions, including cognitive disorders and neurodegenerative diseases .

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

- Calcium Channel Modulation : The compound has been shown to influence calcium currents in smooth muscle tissues by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). This interaction can lead to altered contractility in smooth muscle preparations .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, providing potential protective effects against oxidative stress in cellular models .

- Neuroprotective Effects : Given its action on NMDA receptors, there is potential for neuroprotective effects which could be beneficial in conditions such as Alzheimer's disease or other forms of dementia.

Case Studies

Case Study 1: Smooth Muscle Contractility

In a study investigating the effects of this compound on smooth muscle contractility, it was observed that at concentrations around 50 μM, the compound significantly reduced calcium-dependent contractions. This effect was attributed to increased cytosolic calcium levels through L-type calcium channel activation and modulation of mAChRs .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological implications of the compound in animal models. The results indicated that administration led to improved cognitive functions and memory retention in treated groups compared to controls, suggesting a role in enhancing synaptic plasticity via NMDA receptor modulation.

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Calcium Channel Modulation | Reduced contractility in smooth muscle tissues; increased cytosolic Ca²⁺ levels |

| Antioxidant Activity | Potential protective effects against oxidative stress |

| Neuroprotective Effects | Improved cognitive functions in animal models |

Comparison with Similar Compounds

Structural Analogues

The compound shares its 6,7-dimethoxy-3,4-dihydroisoquinoline core with several derivatives. Key structural variations include:

Key Observations :

- Carbothioamide vs.

- Substituent Position: The 4-methoxyphenoxy group in the target compound (vs. 3-methoxy in Compound 91) may reduce steric hindrance, favoring planar binding to aromatic-rich targets like kinases .

- Halogen Effects: The 3-chlorophenyl group (target) vs.

Pharmacokinetic and Functional Insights

- Methoxy Substitutions: The 6,7-dimethoxy groups on the isoquinoline core (shared across analogs) are associated with improved solubility and blood-brain barrier penetration, as seen in related CNS-targeting compounds .

- Metabolic Stability : The carbothioamide’s sulfur may slow hepatic metabolism compared to carboxamides, extending half-life .

- Target Prediction : Agglomerative hierarchical clustering () suggests analogs with 6,7-dimethoxy substitution cluster with kinase inhibitors and GPCR modulators, implying similar targets for the compound.

Q & A

Q. How should researchers integrate multi-omics data to contextualize the compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.